
Éter enólico de eritromicina A
Descripción general
Descripción
Erythromycin A enol ether is a degradation product of erythromycin A, a macrolide antibiotic. This compound is formed under acidic conditions and is characterized by the internal attack of the hydroxyl group at carbon 6 on the ketone at carbon 9, resulting in a cyclic enol ether structure . Erythromycin A enol ether is known for its reduced antibiotic activity compared to its parent compound, erythromycin A .
Aplicaciones Científicas De Investigación
Erythromycin A enol ether has several scientific research applications:
Biology: The compound is studied to understand the metabolic pathways and degradation mechanisms of macrolide antibiotics.
Medicine: Research on erythromycin A enol ether helps in developing more stable and effective antibiotic formulations.
Mecanismo De Acción
Target of Action
Erythromycin A enol ether is an acidic degradation product of Erythromycin A . Erythromycin A is a macrolide antibiotic that targets bacterial ribosomes .
Mode of Action
It has been identified as a β-turn mimic of the peptide hormone motilin , which is known to cause duodenal contractions and gastrointestinal distress .
Biochemical Pathways
Given its structural similarity to erythromycin a, it may interact with similar biochemical pathways, albeit without the antibacterial effect .
Pharmacokinetics
Erythromycin a, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of Erythromycin A is found excreted in the urine .
Result of Action
It has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .
Action Environment
The action of Erythromycin A enol ether can be influenced by environmental factors. For instance, high concentrations of antibiotics with antibacterial activity adsorbed in the sludge can result in near collapse of the first-stage anaerobic sludge system . This suggests that the environment in which Erythromycin A enol ether is present can significantly impact its stability and efficacy .
Safety and Hazards
Direcciones Futuras
The actual degradation pathway of Erythromycin A enol ether is the slow loss of cladinose from erythromycin A, which is reported here for the first time in a kinetic study . This reveals that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin .
Análisis Bioquímico
Biochemical Properties
Erythromycin A enol ether interacts with various biomolecules. It has been identified as a β-turn mimic of the peptide hormone motilin . This interaction causes duodenal contractions and gastrointestinal distress .
Cellular Effects
The effects of Erythromycin A enol ether on cells are primarily related to its interaction with the motilin receptor . This interaction can cause gastrointestinal distress, indicating a significant impact on cell signaling pathways .
Molecular Mechanism
Erythromycin A enol ether exerts its effects at the molecular level primarily through its interaction with the motilin receptor . This interaction is likely due to the compound’s structure, which allows it to mimic the β-turn structure of the peptide hormone motilin .
Temporal Effects in Laboratory Settings
Over time, Erythromycin A enol ether can degrade further, affecting its stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erythromycin A enol ether is typically synthesized through the acid-catalyzed degradation of erythromycin A. The process involves dissolving erythromycin A in an acidic medium, which facilitates the formation of the enol ether. For instance, erythromycin A can be dissolved in methanol and then treated with a buffer at pH 3.5, allowing the reaction to proceed for about 30 minutes .
Industrial Production Methods: Industrial production of erythromycin A enol ether follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the consistent formation of the enol ether. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for analytical and research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Erythromycin A enol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the enol ether structure, potentially restoring some of the antibiotic activity.
Substitution: The enol ether can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the enol ether .
Comparación Con Compuestos Similares
Erythromycin A: The parent compound with higher antibiotic activity.
Erythromycin B: Structurally similar but more stable to acid degradation.
Clarithromycin: A semisynthetic derivative with a 6-methyl ether modification, offering improved stability and activity.
Uniqueness: Erythromycin A enol ether is unique due to its formation as a degradation product under acidic conditions, which significantly reduces its antibiotic activity. This property makes it a valuable compound for studying the stability and degradation pathways of macrolide antibiotics .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYXJKGJMUGRG-KJPZRSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33396-29-1 | |
| Record name | Erythromycin A enol ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN A ENOL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erythromycin A enol ether and how does it relate to Erythromycin A?
A1: Erythromycin A enol ether is a degradation product of the macrolide antibiotic Erythromycin A. [, ] It forms under acidic conditions through a dehydration reaction, where Erythromycin A loses a water molecule. [] This process is reversible, meaning Erythromycin A enol ether can convert back to Erythromycin A under appropriate conditions. []
Q2: Is Erythromycin A enol ether antibacterially active?
A2: Unlike Erythromycin A, Erythromycin A enol ether does not possess antibacterial activity. [] It is considered an inactive reservoir for Erythromycin A. []
Q3: How does the formation of Erythromycin A enol ether affect the stability of Erythromycin A formulations?
A3: The formation of Erythromycin A enol ether is a significant factor in the instability of Erythromycin A formulations, particularly in acidic environments. [, , , ] This degradation pathway is particularly problematic in the stomach, significantly limiting the oral bioavailability of Erythromycin A. []
Q4: Are there strategies to mitigate the formation of Erythromycin A enol ether and improve Erythromycin A stability?
A4: Yes, several strategies have been explored:
- Formulation optimization: Adjusting the pH of the formulation to a more neutral range (pH 7-8) can slow down the degradation to Erythromycin A enol ether. []
- Prodrugs: Developing prodrugs, such as Erythromycin A 2'-ethyl succinate or derivatives of Erythromycin B enol ether, can enhance stability and mask the unpleasant taste of Erythromycin A. [, ] These prodrugs are designed to be more stable in acidic environments and convert to the active drug under physiological conditions.
- Deuterium substitution: Replacing the hydrogen atom at the C-8 position of Erythromycin B (structurally similar to Erythromycin A) with deuterium has been shown to reduce the rate of enol ether formation due to the kinetic isotope effect. [] This approach could potentially be applied to Erythromycin A as well.
Q5: How is Erythromycin A enol ether detected and quantified?
A5: Various analytical techniques are employed to identify and quantify Erythromycin A enol ether in mixtures, including:
- NMR spectroscopy: This technique provides detailed structural information and can monitor the formation of Erythromycin A enol ether in situ. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of Erythromycin A enol ether in complex matrices like honey. []
Q6: What is the environmental fate of Erythromycin A and its degradation products, including Erythromycin A enol ether?
A6: Studies on the environmental impact of Erythromycin used in aquaculture demonstrate its degradation in both freshwater and seawater environments. [] Erythromycin A enol ether is one of the identified degradation products in this process. [] The degradation rates vary depending on the environmental conditions, with faster degradation observed in freshwater compared to seawater. []
Q7: Are there any concerns regarding the potential toxicity of Erythromycin A enol ether?
A7: While Erythromycin A enol ether itself is considered inactive and does not possess antibacterial properties, research on its potential toxicity and long-term effects is limited. [] Further studies are necessary to fully understand its safety profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


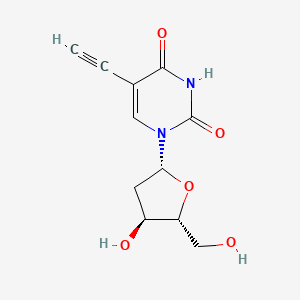
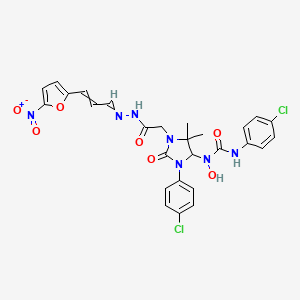
![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)



![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)
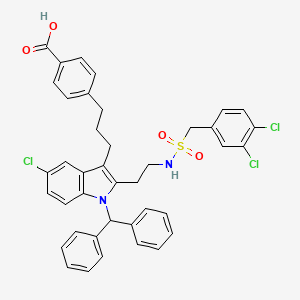
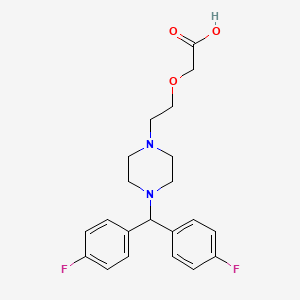


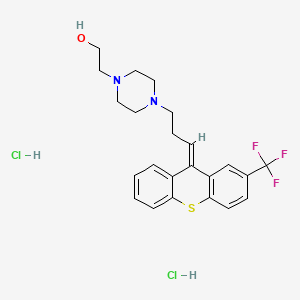

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)
